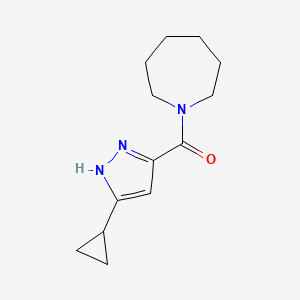![molecular formula C11H17NOS B7517489 N-[1-(2,5-dimethylthiophen-3-yl)ethyl]propanamide](/img/structure/B7517489.png)
N-[1-(2,5-dimethylthiophen-3-yl)ethyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(2,5-dimethylthiophen-3-yl)ethyl]propanamide, also known as DMTPA, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. DMTPA belongs to the family of amides, which are organic compounds that contain a carbonyl group (C=O) linked to a nitrogen atom (N) of an amine. DMTPA has been synthesized and studied for its potential use as a drug candidate for various diseases, including cancer and neurodegenerative disorders.
作用機序
The exact mechanism of action of N-[1-(2,5-dimethylthiophen-3-yl)ethyl]propanamide is not fully understood, but it is believed to involve its ability to modulate various signaling pathways in the body. This compound has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, which may contribute to its anti-cancer effects. In addition, this compound has been shown to increase the levels of certain neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in the body. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been shown to increase the levels of certain neurotransmitters in the brain, including dopamine and acetylcholine, which are involved in cognitive function and memory. In animal studies, this compound has been shown to improve cognitive function and reduce the progression of neurodegenerative diseases.
実験室実験の利点と制限
N-[1-(2,5-dimethylthiophen-3-yl)ethyl]propanamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in large quantities. In addition, this compound has been shown to have low toxicity and is well-tolerated in animal studies. However, there are also some limitations to using this compound in laboratory experiments. Its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental systems. In addition, this compound may have different pharmacokinetic properties in humans compared to animals, which may limit its translational potential.
将来の方向性
There are several potential future directions for research on N-[1-(2,5-dimethylthiophen-3-yl)ethyl]propanamide. One area of interest is its potential use as a drug candidate for cancer treatment. Further studies are needed to determine the optimal dosage and treatment regimen for this compound, as well as its efficacy and safety in clinical trials. Another area of interest is its potential use as a neuroprotective agent for the treatment of neurodegenerative diseases. Additional studies are needed to explore the mechanisms underlying its effects on neurotransmitter signaling and cognitive function. Finally, further research is needed to better understand the pharmacokinetic properties of this compound in humans, which will be important for its potential translation to clinical use.
合成法
N-[1-(2,5-dimethylthiophen-3-yl)ethyl]propanamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2,5-dimethylthiophene with ethyl bromoacetate to form ethyl 2,5-dimethylthiophene-3-carboxylate. This intermediate is then reacted with ammonia to form the corresponding amide, this compound.
科学的研究の応用
N-[1-(2,5-dimethylthiophen-3-yl)ethyl]propanamide has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, this compound has been evaluated as a potential drug candidate for cancer treatment due to its ability to inhibit the growth of cancer cells. In pharmacology, this compound has been studied for its potential use as a neuroprotective agent, which can prevent or slow down the progression of neurodegenerative diseases such as Alzheimer's and Parkinson's. In neuroscience, this compound has been investigated for its effects on the brain, including its ability to modulate neurotransmitter signaling and improve cognitive function.
特性
IUPAC Name |
N-[1-(2,5-dimethylthiophen-3-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NOS/c1-5-11(13)12-8(3)10-6-7(2)14-9(10)4/h6,8H,5H2,1-4H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URSBLEDXQSWQFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(C)C1=C(SC(=C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

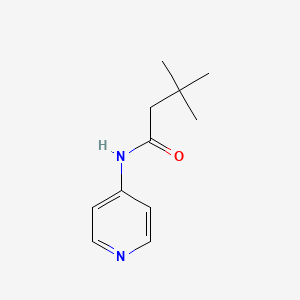
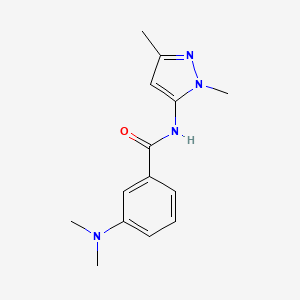
![3-[4-(2-Methyl-2-phenylpropanoyl)piperazin-1-yl]oxolan-2-one](/img/structure/B7517414.png)
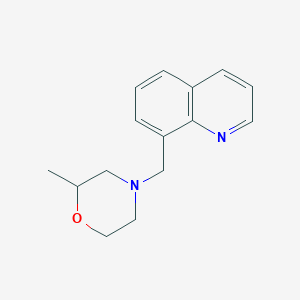

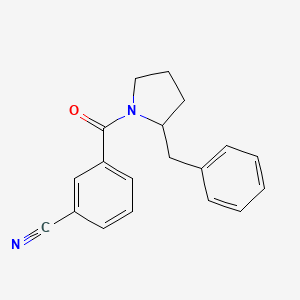
![2-[2-[[Cyclohexyl(methyl)sulfamoyl]amino]ethyl]pyridine](/img/structure/B7517462.png)
![5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone](/img/structure/B7517466.png)
![N-[1-(2,5-dimethylthiophen-3-yl)ethyl]cyclopropanecarboxamide](/img/structure/B7517468.png)
![(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]methanone](/img/structure/B7517475.png)
![2-[1-(2,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(1-methylsulfonylpiperidin-4-yl)acetamide](/img/structure/B7517485.png)
![N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-methylpropanamide](/img/structure/B7517493.png)
![N-[2-(2,3-dihydroindol-1-yl)propyl]-2-methoxyacetamide](/img/structure/B7517498.png)
